(2-Chlorophenyl)acetone oxime

Description

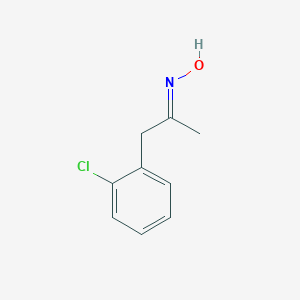

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[1-(2-chlorophenyl)propan-2-ylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-7(11-12)6-8-4-2-3-5-9(8)10/h2-5,12H,6H2,1H3/b11-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIGRVWMSDVXRQX-YRNVUSSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)CC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/CC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 2 Chlorophenyl Acetone Oxime

Classical Condensation Approaches

The traditional and most common method for synthesizing oximes involves the condensation reaction of a carbonyl compound with hydroxylamine (B1172632). This method can be adapted and optimized to produce (2-Chlorophenyl)acetone oxime with high yield and purity.

Reaction of (2-Chlorophenyl)acetone with Hydroxylamine Hydrochloride under Acidic/Basic Conditions

The synthesis of this compound is typically achieved through the reaction of (2-Chlorophenyl)acetone with hydroxylamine hydrochloride. This reaction can be catalyzed by either an acid or a base. ijprajournal.comresearchgate.net In a typical procedure, (2-Chlorophenyl)acetone is reacted with hydroxylamine hydrochloride in the presence of a base like sodium acetate (B1210297) or pyridine. researchgate.netinnovareacademics.in The base is crucial as it neutralizes the hydrochloric acid formed during the reaction, shifting the equilibrium towards the product. The reaction is often carried out by refluxing the reactants in an alcohol-based solvent. researchgate.net

Alternatively, the reaction can be performed under acidic conditions. Weak organic carboxylic acids, such as 2-ethylhexanoic acid, have been employed as phase transfer catalysts to accelerate the oximation of ketones. google.com The acid catalyst works by activating the carbonyl group of the ketone, making it more susceptible to nucleophilic attack by hydroxylamine. The choice between acidic and basic conditions can depend on the specific substrate and the desired reaction kinetics.

Optimization of Reaction Parameters for Yield and Purity of this compound

Optimizing reaction parameters is critical for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the stoichiometry of reactants, reaction temperature, and the choice of catalyst and solvent. For instance, using a slight excess of hydroxylamine hydrochloride can help drive the reaction to completion. google.com

The reaction temperature is another important factor. For analogous propiophenone (B1677668) derivatives, maintaining the oximation temperature between 35-40°C has been found to be optimal for balancing the reaction rate and selectivity. The choice of solvent also plays a significant role; ethanol (B145695) or mixed alcohol solvents are often used to ensure the solubility of reactants and intermediates, which can lead to improved yields. The use of a buffer system, such as acetic acid/sodium acetate, can help in controlling the pH of the reaction, which is crucial for maximizing yield and minimizing side reactions.

| Parameter | Condition | Rationale |

| Reactant Ratio | Slight excess of hydroxylamine hydrochloride | Drives the reaction equilibrium towards the product. google.com |

| Temperature | 35-40°C (for analogous compounds) | Balances reaction rate and selectivity, minimizing by-products. |

| Catalyst | Acid (e.g., 2-ethylhexanoic acid) or Base (e.g., sodium acetate) | Acid activates the carbonyl group, while a base neutralizes HCl byproduct. innovareacademics.ingoogle.com |

| Solvent | Ethanol or mixed alcohols | Improves solubility of reactants and intermediates. |

| pH Control | Buffer system (e.g., acetic acid/sodium acetate) | Maximizes yield and minimizes side reactions by maintaining optimal pH. |

Green Chemistry Approaches for Oxime Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. Green chemistry principles, such as the use of safer solvents, renewable materials, and energy-efficient processes, are being increasingly applied to the synthesis of oximes. ijprajournal.cominnovareacademics.in

Solvent-Free Mechanochemical Methods Utilizing Inorganic Catalysts (e.g., Bismuth Oxide)

Mechanochemistry, which involves chemical reactions induced by mechanical energy, offers a promising green alternative to traditional solvent-based synthesis. nih.gov A solvent-free method for the synthesis of oximes has been developed using a simple grinding technique with a mortar and pestle. researchgate.netnih.gov In this method, the carbonyl compound, hydroxylamine hydrochloride, and a catalyst are ground together at room temperature. nih.gov

Bismuth(III) oxide (Bi₂O₃) has been identified as an effective, non-toxic, and inexpensive catalyst for this reaction. researchgate.netnih.gov This solvent-free approach significantly reduces waste and eliminates the need for hazardous organic solvents. innovareacademics.innih.gov The reaction time is often shorter, and the work-up procedure is simplified, typically involving extraction with a more benign solvent like ethyl acetate followed by precipitation in water. nih.govinnovareacademics.in This method has been shown to produce oximes in excellent yields (60-98%) from a variety of aldehydes and ketones. innovareacademics.innih.govinnovareacademics.in

| Catalyst | Method | Conditions | Yield |

| Bismuth Oxide (Bi₂O₃) | Grinding (Mechanochemistry) | Solvent-free, Room Temperature | 60-98% innovareacademics.innih.govinnovareacademics.in |

Sustainable Catalysis with Natural Acids

The use of natural, biodegradable, and readily available catalysts is a cornerstone of green chemistry. ijprajournal.com Natural organic acids, such as citric acid, oxalic acid, and tartaric acid, have been explored as effective promoters for organic reactions, including the synthesis of amides from oximes via the Beckmann rearrangement. researchgate.net

Recent studies have demonstrated the use of aqueous extracts of Vitis lanata and Mangifera indica, as well as Citrus limetta fruit juice, as natural acid catalysts for the synthesis of oximes. ijprajournal.com These natural acids can effectively replace conventional and often hazardous acid catalysts. ijprajournal.com For example, oxalic acid has been successfully used as a catalyst for the oximation of various aldehydes and ketones with hydroxylamine hydrochloride under reflux conditions in acetonitrile, achieving excellent product yields of 90-95%. ijprajournal.comorientjchem.org Amino acids have also been investigated as catalysts for the synthesis of 5-arylfuran-2-carbaldehyde oximes, proving to be excellent catalysts for this transformation. xisdxjxsu.asia

| Natural Acid Catalyst | Reaction Conditions | Yield |

| Oxalic Acid | Reflux in Acetonitrile | 90-95% ijprajournal.comorientjchem.org |

| Vitis lanata extract | Aqueous medium | - |

| Mangifera indica extract | Aqueous medium | - |

| Citrus limetta juice | Aqueous medium | - |

| Various Amino Acids | Reflux in Ethanol | - xisdxjxsu.asia |

Ultrasound-Assisted Synthesis Strategies for Oximes

Ultrasound irradiation has emerged as a powerful tool in green chemistry for accelerating chemical reactions. asianpubs.orgnih.gov The application of ultrasound can often replace the need for heating, leading to shorter reaction times and milder reaction conditions. asianpubs.org The synthesis of oximes from carbonyl compounds and hydroxylamine hydrochloride can be efficiently carried out under ultrasonic irradiation. asianpubs.orgresearchgate.net

In a typical ultrasound-assisted procedure, the reactants are mixed in the presence of a base, such as potassium carbonate, and exposed to ultrasound for a short period (10-30 minutes). asianpubs.org This method has been successfully applied to a range of aromatic aldehydes and aliphatic carbonyl compounds. asianpubs.orgresearchgate.net The use of ultrasound provides a convenient and energy-efficient alternative to the classical reflux method. asianpubs.org

Catalytic Ammoximation Processes Applicable to Aromatic Ketones

The direct synthesis of oximes from ketones, ammonia (B1221849), and an oxidant, known as ammoximation, is a significant process in industrial chemistry. This method is particularly valued for its efficiency and atom economy. While traditional methods often involve the reaction of a ketone with a hydroxylamine salt, generating by-products, catalytic ammoximation offers a greener alternative. camachem.comprocurementresource.comgoogle.comhydro-oxy.com The development of robust catalysts is central to the success of these processes, especially for aromatic ketones like (2-Chlorophenyl)acetone.

Heterogeneous Catalysis (e.g., Titanium Silicalite-1 (TS-1))

Titanium Silicalite-1 (TS-1) stands out as a pioneering and industrially significant heterogeneous catalyst for selective oxidation reactions, including the ammoximation of ketones. chemicalbook.comnih.gov TS-1 is a microporous zeolite material where a small fraction of silicon atoms in the MFI-type silica (B1680970) framework are replaced by titanium atoms. chemicalbook.com These isolated tetrahedral Ti(IV) sites are the active centers for catalysis, particularly effective when using hydrogen peroxide (H₂O₂) as the oxidant. chemicalbook.comresearchgate.net

The ammoximation process over TS-1 involves the in situ formation of hydroxylamine from ammonia and H₂O₂ at the titanium active sites. researchgate.netcardiff.ac.uk This is followed by a non-catalytic condensation reaction between the generated hydroxylamine and the ketone to produce the corresponding oxime and water. hydro-oxy.comcardiff.ac.ukacs.org The hydrophobic nature of the TS-1 channels is believed to contribute to its high catalytic activity. chemicalbook.comresearchgate.net

The application of TS-1 has been extensively demonstrated for cyclohexanone (B45756) ammoximation, a key step in the production of caprolactam for Nylon-6. hydro-oxy.comchemicalbook.comwiley.comrsc.org Research has also shown its effectiveness for other ketones, such as methyl ethyl ketone (MEK). researchgate.netresearchgate.net Studies on modified TS-1 catalysts, for instance with nickel, have shown enhanced conversion of MEK (99%) and high selectivity for methyl ethyl ketoxime (99.3%). researchgate.net Similarly, optimizing reaction conditions for MEK ammoximation using a modified TS-1 in a ceramic membrane reactor achieved a MEK conversion of 99.6% and a selectivity of 99.0% for the oxime. researchgate.net While specific studies on (2-Chlorophenyl)acetone are not prevalent, the established high efficiency of TS-1 for a range of ketones, including other aryl ketones, suggests its strong applicability. rsc.org

Table 1: Performance of TS-1 Catalysts in Ketone Ammoximation

| Ketone Substrate | Catalyst System | Conversion (%) | Oxime Selectivity (%) | Reference |

|---|---|---|---|---|

| Methyl Ethyl Ketone | 3 wt% Ni-TS-1 | 99 | 99.3 | researchgate.net |

| Methyl Ethyl Ketone | Zn(NO₃)₂-modified TS-1 | 97.9 | 99.6 | researchgate.net |

| Cyclohexanone | AuPd/TS-1 (in situ H₂O₂) | - | >95 | cardiff.ac.uk |

| Cyclohexanone | TS-1 (in situ H₂O₂ via electrocatalysis) | 71.7 | 70.3 | wiley.com |

Advanced Catalyst Systems (e.g., Zn/Cu Nanosheet Catalysts)

Recent advancements in catalysis have explored novel materials to improve the efficiency and sustainability of oxime synthesis. One such development is the use of bimetallic nanosheet catalysts, like zinc-copper (Zn-Cu) alloys, for the electrosynthesis of oximes. acs.orgresearchgate.net This innovative approach couples the electrocatalytic reduction of nitrate (B79036) (NO₃⁻) or nitrite (B80452) (NO₂⁻) with the oximation of carbonyl compounds in a one-pot process under ambient conditions. acs.orgresearchgate.netrsc.org

In this system, the Zn-Cu catalyst facilitates the electrochemical reduction of nitrate to a hydroxylamine intermediate directly in the reaction medium. acs.orgresearchgate.net This in situ generated hydroxylamine then reacts with a ketone present in the electrolyte, such as cyclohexanone, to form the oxime. acs.orgresearchgate.net A study demonstrated that a Zn₉₃Cu₇ alloy catalyst achieved a 97% yield of cyclohexanone oxime with a Faradaic efficiency of 27% at a current density of 100 mA/cm². acs.orgresearchgate.netresearchgate.net The composition of the alloy is critical, as it modulates the adsorption of nitrogen-containing intermediates, preventing their complete reduction to ammonia and favoring the formation of the desired hydroxylamine species. researchgate.net

Similarly, multilayered Zn nanosheets have been used for the electrosynthesis of various oximes from nitrite and aldehydes or ketones in acidic media, achieving yields and selectivities of over 90% and showing excellent long-term stability. rsc.org These electrocatalytic methods represent a significant step forward, utilizing waste pollutants like nitrates as a nitrogen source for value-added chemical synthesis. rsc.orgresearchgate.net Although not yet documented for (2-Chlorophenyl)acetone specifically, the high versatility of these systems for various carbonyl compounds suggests their potential applicability. rsc.org

Industrial-Scale Synthesis Considerations for Aryl Acetone (B3395972) Oximes

Scaling up the synthesis of aryl acetone oximes from the laboratory to an industrial process involves several critical considerations to ensure safety, efficiency, and economic viability. procurementresource.comgoogle.comimarcgroup.com The traditional synthesis route involves reacting a ketone with a hydroxylamine salt, such as hydroxylamine hydrochloride or sulfate, often in the presence of a base to liberate the free hydroxylamine. procurementresource.comgoogle.com

Key factors in industrial-scale production include:

Reaction Conditions: Temperature control is crucial, as the reaction is often exothermic, which can be challenging to manage in large reactors. google.com Processes are typically run under controlled temperature conditions, for example around 70°C, followed by a cooling period to ensure complete conversion. procurementresource.com

Solvent and Reagent Choice: While anhydrous conditions are sometimes used, the presence of minor amounts of water (up to 5%) in an alkanol solvent has been found to enhance reaction rates without compromising product purity, which is advantageous for industrial safety by reducing flammability. google.com The choice of base, such as heterogeneous carbonate bases, can simplify workup procedures. google.com

Downstream Processing: After the reaction, neutralization and extraction steps are common. procurementresource.com The product is often extracted with an organic solvent, followed by purification, typically via fractional distillation, to obtain the pure ketoxime. procurementresource.com The ability to use the crude product directly in subsequent reactions after a simple solvent stripping operation is a significant process advantage. google.com

Process Optimization: For catalytic processes like ammoximation, catalyst stability, reusability, and regeneration are paramount. researchgate.netresearchgate.net Catalyst deactivation can occur, for example, through the deposition of by-products and blocking of pores in TS-1 catalysts, which may require a calcination step to regenerate activity. researchgate.net Process modeling and multi-objective optimization are employed to balance economic costs with efficiency and environmental impact. researchgate.net

Enantioselective Synthesis Strategies for Chiral Oximes

While this compound itself is achiral, the principles of enantioselective synthesis are highly relevant for creating chiral oximes or for subsequent reactions of the oxime group to generate chiral centers. The C=N double bond of an oxime is prochiral, and its reduction can lead to a chiral amine. Furthermore, certain substituted oximes can exhibit axial chirality due to restricted rotation around the C=N bond. researchgate.netsci-hub.se

Recent strategies in asymmetric synthesis have focused on several key areas applicable to oximes:

Catalytic Asymmetric Hydrogenation: The reduction of a prochiral oxime or oxime ether is a direct route to chiral amines and hydroxylamines, which are valuable building blocks. bohrium.com This transformation has been a challenge due to the low reactivity of the C=N bond and difficulties in controlling stereoselectivity. bohrium.com However, specialized catalysts, including those based on iridium, have been developed for the asymmetric hydrogenation of oximes and their ethers. bohrium.commdpi.com

Desymmetrization and Kinetic Resolution: For prochiral ketones, enantioselective synthesis of axially chiral oxime ethers has been achieved through catalytic desymmetrization. researchgate.netsci-hub.sewiley.com This involves reacting a prochiral ketone (e.g., a substituted cyclohexanone) with a hydroxylamine derivative in the presence of a chiral catalyst, such as a chiral phosphoric acid (CPA) or a BINOL-derived strontium phosphate (B84403). researchgate.netwiley.com This approach can generate oximes with high yields and excellent enantioselectivities (up to 99% ee). researchgate.netwiley.com

Biocatalysis: Enzymes offer a green and highly selective alternative for asymmetric reductions. rsc.orgosu.edu While often applied to ketones to produce chiral alcohols, biocatalysts are also being explored for the reduction of imines and oximes to furnish chiral amines. osu.edu

These advanced strategies highlight the potential pathways for generating chiral molecules from oxime precursors, which could be adapted for derivatives of this compound where a chiral center is desired.

Reactivity and Organic Transformations of 2 Chlorophenyl Acetone Oxime

Functionalization of the Oxime Group

The oxime group (C=N-OH) of (2-Chlorophenyl)acetone oxime is a versatile functional group that can undergo various transformations at the oxygen and nitrogen atoms.

O-Functionalization for Oxime Ester Formation

The hydroxyl group of the oxime can be acylated to form oxime esters. This transformation is typically achieved by reacting the oxime with an acylating agent, such as an acyl chloride or a carboxylic anhydride, often in the presence of a base. nih.govnih.gov For instance, the reaction of a ketoxime with acetyl chloride can yield the corresponding acetyl oxime. nih.gov Another method involves the use of a carboxylic acid in the presence of a coupling agent like N-[3-(methylamino)propyl]-N′-ethylcarbodiimide hydrochloride (EDCI) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). organic-chemistry.org O-acyl oximes are valuable intermediates in organic synthesis, participating in various reactions, including the synthesis of heterocycles like pyrrolin-2-ones and quinoline-4-carboxamides through copper-catalyzed annulation reactions. rsc.orgresearchgate.net

A general procedure for the synthesis of O-acyl oximes involves the reaction of oxime chlorides with carboxylic acids, providing a convenient route to these derivatives. rsc.org O-acyl oximes themselves can act as internal oxidants in certain reactions, highlighting their synthetic utility. rsc.org

Table 1: Examples of O-Functionalization Reactions of Oximes

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| Ketoxime | Acetyl chloride | Acetyl oxime | O-Acylation |

| Ketoxime | Carboxylic acid | O-Acyl oxime | O-Acylation (with coupling agent) |

| Oxime chloride | Carboxylic acid | O-Acyl oxime | O-Acylation |

Reactivity Towards Sulfonyl Chlorides to Form Sulfonate Derivatives

Similar to acylation, the oxime's hydroxyl group can react with sulfonyl chlorides to produce oxime sulfonates. This reaction is typically carried out in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. mdpi.com The resulting oxime sulfonates are stable compounds and have been investigated for various applications. For example, a series of novel (Z)- and (E)-3-caren-5-one oxime sulfonates were synthesized and evaluated for their antifungal activity. mdpi.com

The synthesis of oxime sulfonates can also be achieved using sulfonyl hydrazides. researchgate.net These compounds are versatile intermediates; for instance, benzocyclobutenone oxime sulfonates can undergo ring expansion to form 2-phosphorus-substituted indoles. acs.org The reaction conditions for the synthesis of oxime sulfonates can be optimized; for example, a base-free method for the preparation of O-sulfonyl aldoximes from aldoximes and sulfonyl chlorides has been developed using silver oxide and potassium iodide. sioc-journal.cn

Table 2: Synthesis of Oxime Sulfonates

| Oxime Reactant | Sulfonylating Agent | Base/Catalyst | Product |

|---|---|---|---|

| 3-Caren-5-one oxime | Sulfonyl chloride | Triethylamine | 3-Caren-5-one oxime sulfonate |

| Aldoxime | Sulfonyl chloride | Silver oxide/Potassium iodide | O-sulfonyl aldoxime |

| Acetone (B3395972) oxime | 2,5-dichlorophenylsulfonyl chloride | Triethylamine | Acetone O-((2,5-dichlorophenyl)sulfonyl) oxime |

Other Functional Group Transformations Originating from Oximes

The oxime functionality can be a precursor to other important functional groups. For instance, oximes can be converted back to their corresponding carbonyl compounds through various hydrolytic, oxidative, or reductive cleavage methods. nih.gov One such method involves a reductive cleavage using iron powder and trimethylchlorosilane in the presence of acetic acid. nih.gov

Furthermore, oximes can participate in oxidative cyclization reactions. For example, β,γ-unsaturated oximes can be transformed into isoxazolines. beilstein-journals.org The oxime group can also direct C-H activation reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Rearrangement Reactions

This compound, being a ketoxime, is susceptible to rearrangement reactions, most notably the Beckmann rearrangement.

Beckmann Rearrangement Pathways and Applications in Ketoximes

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide under acidic conditions. jocpr.comnumberanalytics.com The reaction involves the migration of the group anti-periplanar to the hydroxyl group on the nitrogen atom. wikipedia.org For this compound, this would lead to the formation of an N-substituted acetamide (B32628) derivative.

A wide variety of reagents and catalysts have been developed to promote the Beckmann rearrangement under milder conditions, avoiding the use of harsh acids like concentrated sulfuric acid. jocpr.comtandfonline.com These include:

Hexamethylphosphoric triamide (HMPT) cdnsciencepub.com

Sulfamic acid/zinc chloride tandfonline.comresearchgate.net

Aluminum chloride tandfonline.com

Ionic liquids mdpi.com

Phenyl dichlorophosphate (B8581778) nih.gov

The reaction is of significant industrial importance, with the most prominent example being the synthesis of ε-caprolactam, the precursor to Nylon 6, from cyclohexanone (B45756) oxime. jocpr.comwikipedia.org In the context of aromatic ketoximes, the rearrangement provides a route to anilides. cdnsciencepub.com For example, the Beckmann rearrangement of 4-hydroxyacetophenone oxime is a key step in the synthesis of paracetamol. libretexts.org

Table 3: Catalysts for the Beckmann Rearrangement of Ketoximes

| Catalyst/Reagent | Conditions | Product from Ketoxime |

|---|---|---|

| Hexamethylphosphoric triamide (HMPT) | Heating (225-240 °C) | Amide |

| Sulfamic acid/Zinc chloride | Reflux in acetonitrile | Amide |

| Aluminum chloride (10 mol%) | Reflux in anhydrous acetonitrile | Amide |

| N-methyl-imidazolium hydrosulfate (ionic liquid) with P2O5 | 90 °C | Amide |

| Phenyl dichlorophosphate | Room temperature in acetonitrile | Amide |

Metal-Catalyzed Coupling Reactions

The chloro-substituted phenyl ring of this compound allows it to participate in various metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. eie.grchemie-brunschwig.ch While specific studies on this compound itself are not prevalent in the provided search results, the reactivity of the chlorophenyl group is well-established.

Common cross-coupling reactions that could potentially involve this compound include:

Suzuki-Miyaura Coupling: Reaction with an organoboron compound in the presence of a palladium catalyst. chemie-brunschwig.ch

Heck-Mizoroki Reaction: Coupling with an alkene catalyzed by a palladium complex. eie.gr

Negishi Coupling: Reaction with an organozinc reagent, typically catalyzed by palladium or nickel. chemie-brunschwig.ch

Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond by reacting with an amine in the presence of a palladium catalyst.

Copper-Catalyzed Electrophilic Amination Utilizing Oxime Derivatives

Oxime derivatives, particularly those with an activated N-O bond (e.g., O-sulfonyl or O-benzoyl oximes), are effective electrophilic nitrogen sources for the formation of C-N bonds. Copper catalysis is instrumental in these transformations, enabling the synthesis of primary arylamines under mild conditions. researchgate.net Research on related acetone oxime sulfonates demonstrates that copper cyanide (CuCN) can effectively catalyze the electrophilic amination of organometallic reagents like diarylcadmiums. researchgate.netdergipark.org.tr

In these reactions, the O-substituted oxime acts as an "NH+" synthon. The copper(I) catalyst is believed to undergo oxidative addition into the N-O bond of the oxime derivative, forming a reactive copper(III)-complex. rsc.orgrsc.org This intermediate then facilitates the transfer of the nitrogen atom to a nucleophilic carbon source. Studies show that the reaction proceeds efficiently at room temperature, and the yields are influenced by the electronic and steric characteristics of both the organometallic reagent and the leaving group on the oxime oxygen. researchgate.net For instance, in the amination of diarylcadmium reagents, meta-substituted arylamines were often obtained in higher yields than their para-substituted counterparts. researchgate.net The choice of the leaving group on the oxime is critical; O-sulfonylated oximes have proven to be successful aminating agents for these copper-catalyzed processes. researchgate.net

Table 1: Copper-Catalyzed Electrophilic Amination of Diphenylcadmium with Acetone O-(4-chlorophenylsulfonyl)oxime This table presents data from a study on a closely related substrate to illustrate the principle of copper-catalyzed amination.

| Entry | CuCN (mol%) | Time (min) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | 2.5 | 90 | Room Temp | 51 |

| 2 | 7.5 | 90 | Room Temp | 69 |

| 3 | 10 | 90 | Room Temp | 81 |

| 4 | 10 | 60 | Room Temp | 73 |

Data sourced from Korkmaz, A. (2021). dergipark.org.tr

C-H/N-O Bond Functionalization for Heterocycle Synthesis

The oxime group is a powerful tool for directing C-H activation and participating in annulation reactions to construct complex N-heterocycles. This strategy leverages the oxime as an internal oxidant and directing group, avoiding the need for pre-functionalized substrates or harsh external oxidants. rsc.org

A prominent strategy involves the simultaneous functionalization of a C-H bond (typically at the α-sp³ position of the ketone moiety) and cleavage of the N-O bond. acs.org This can be achieved through various catalytic systems, including those based on copper and rhodium. rsc.orgacs.orgwiley.com For example, a novel multicomponent tandem cyclization has been developed to synthesize 2-aroylthienothiazoles from readily available ketoximes, elemental sulfur, and aromatic ketones. acs.org This process achieves the cleavage of three C(sp³)–H bonds and one C(sp²)–H bond in the unactivated oxime, showcasing high atom- and step-economy in a metal-free manner. acs.org

Mechanistically, these transformations can proceed through radical pathways or via metal-catalyzed cycles. rsc.orgacs.org In copper-catalyzed systems, a Cu(I) species can interact with the oxime in two primary ways: by radical reduction of the N-O bond to form an iminyl radical intermediate, or through oxidative insertion into the N-O bond to generate a Cu(III) intermediate. rsc.org Both pathways lead to highly reactive species capable of initiating cyclization for heterocycle synthesis. rsc.org Research has demonstrated the synthesis of diverse heterocycles like pyridines, pyrroles, and imidazo[1,2-a]pyridines using these methods. rsc.orgwiley.com

Table 2: Substrate Scope for Heterocycle Synthesis via C–H/N–O Functionalization This table illustrates the versatility of ketoximes in synthesizing various heterocycles.

| Ketoxime Substrate | Annulation Partner | Product Type | Yield (%) |

|---|---|---|---|

| Acetophenone (B1666503) Oxime | Thiophene, S₈ | 2-Aroylthienothiazole | Good |

| Cyclohexanone Oxime | Thiophene, S₈ | Fused Thienothiazole | Good |

| Vinyl Ketoxime | Thiophene, S₈ | Linear Heteroaromatic | 77 |

| Ionone Oxime | Thiophene, S₈ | Complex Heterocycle | 80 |

Data sourced from Organic Letters (2019). acs.org

Reductive Transformations

Reduction of the Oxime Moiety to Amines

The reduction of the oxime functionality is a cornerstone transformation for synthesizing primary amines. This compound can be readily reduced to 1-(2-chlorophenyl)propan-2-amine, a valuable synthetic intermediate. A wide array of reducing agents and catalytic systems can accomplish this conversion.

Catalytic hydrogenation is a common and effective method. Catalysts such as Palladium on carbon (Pd/C), Raney-Ni, and Pearlman's catalyst (Pd(OH)₂/C) are frequently employed under a hydrogen atmosphere. uc.ptdoubtnut.com The reaction conditions, including solvent and additives, can be tuned to optimize yield and, in the case of chiral substrates, stereoselectivity. uc.pt For instance, the reduction of certain oximes with Pd/C in a methanol/ammonia (B1221849) solution has been shown to produce the corresponding amine in good yield without racemization. uc.pt

Chemical reducing agents are also widely used. These include metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). While NaBH₄ alone is generally ineffective at reducing oximes, its reactivity can be dramatically enhanced by additives. uc.pt A powerful system for this transformation is NaBH₄ combined with zirconium(IV) chloride (ZrCl₄) supported on alumina (B75360), which can reduce various ketoximes to their corresponding amines rapidly and in high yields under solvent-free conditions. Other systems, such as NaBH₄/MoO₃ and NaBH₄/FeCl₃, have also proven effective for the diastereoselective reduction of specific oximes. uc.pt

Reactions Demonstrating Oxidative Properties (e.g., with Potassium Permanganate)

Contrary to demonstrating reducing properties, the oxime moiety in this compound is susceptible to oxidation by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). This reaction is not one where the oxime acts as a reductant, but rather one where it is the substrate being oxidized. The primary utility of this transformation in synthetic chemistry is the oxidative cleavage of the C=N bond, which regenerates the parent carbonyl compound. This process is often referred to as deoximation.

The reaction of a ketoxime with potassium permanganate under mild conditions, for example in an acetonitrile-water solvent system, efficiently converts the oxime back to its parent ketone, in this case, (2-Chlorophenyl)acetone. oup.comoup.com This method is valued for its efficiency and the mild conditions required, which avoids the drawbacks of many other deoximation procedures that may involve toxic reagents, harsh conditions, or long reaction times. oup.com The use of KMnO₄ adsorbed onto solid supports like alumina or graphite (B72142) can further enhance selectivity and reactivity, often allowing the reaction to proceed under solvent-free conditions. researchgate.netnveo.orgkaliganjgovtcollege.ac.in It is important to note that this oxidative cleavage is sensitive to other easily oxidizable functional groups that may be present in the molecule. oup.com

Bioorthogonal Ligation and Bioconjugation Applications

Oxime Ligation with Carbonyl Compounds: Kinetics and Catalysis in Physiological Conditions

Oxime ligation, the reaction between an alkoxyamine (or an oxime) and a carbonyl compound (an aldehyde or ketone), is a key bioorthogonal reaction. This means it can occur in a biological environment without interfering with native biochemical processes. coledeforest.comnih.gov The reaction forms a stable oxime bond and is highly chemoselective, making it invaluable for applications like protein labeling, drug delivery, and hydrogel formation for 3D cell culture. coledeforest.comnih.gov

The primary challenge of oxime ligation for in vivo applications is its kinetics. Under physiological conditions (neutral pH, low reactant concentrations), the reaction rate can be very slow, particularly when a ketone is the electrophile, as ketones are less reactive than aldehydes. nih.govnih.govacs.org The reaction mechanism is pH-dependent, with optimal rates typically observed under slightly acidic conditions (pH ~4.5), which protonate the hydroxyl group of the tetrahedral intermediate, facilitating the rate-determining dehydration step. nih.gov

To overcome the slow kinetics at neutral pH, nucleophilic catalysts are employed. Aniline (B41778) is the most common catalyst, capable of accelerating the reaction by forming a more reactive protonated Schiff base intermediate with the carbonyl compound, which is then readily attacked by the alkoxyamine. coledeforest.comnih.gov More recently, more efficient catalysts have been discovered. For example, m-phenylenediamine (B132917) (mPDA) has been shown to be a significantly more effective catalyst than aniline. nih.govacs.org Its higher aqueous solubility allows for its use at greater concentrations, leading to a dramatic increase in the reaction rate, making it possible to label proteins or form hydrogels in minutes rather than hours. coledeforest.comnih.govacs.org

Table 3: Comparison of Catalysts for Oxime Ligation

| Catalyst | Key Advantage | Relative Efficiency |

|---|---|---|

| Aniline | Commonly used, established catalyst | Baseline |

| m-Phenylenediamine (mPDA) | Higher aqueous solubility allows for higher concentration | Up to 15 times more efficient than aniline for hydrazone-oxime exchange |

Data sourced from Bioconjugate Chemistry (2013). nih.govacs.org

Mechanistic Understanding of Saline-Accelerated Oxime Formation

The formation of oximes from ketones or aldehydes, while a robust and widely used reaction, often faces the challenge of slow reaction rates, particularly at neutral or physiological pH. researchgate.netnih.gov This limitation has prompted research into various catalytic systems, with saline (an aqueous solution of sodium chloride) emerging as a simple, non-toxic, and effective catalyst. nih.govdiva-portal.org Studies have demonstrated that saline accelerates the kinetics of oxime formation in a concentration-dependent manner for both aldehyde and keto substrates under physiological conditions. researchgate.netnih.gov

The mechanism of oxime formation proceeds via a two-step process: the initial nucleophilic attack of the hydroxylamine (B1172632) on the carbonyl carbon to form a tetrahedral hemiaminal intermediate, followed by the acid-catalyzed dehydration of this intermediate to yield the final oxime product. nih.gov At neutral pH, the rate-limiting step is the dehydration of the hemiaminal intermediate. researchgate.netnih.gov This step is challenging due to the α-effect of the aminooxy oxygen heteroatom, which influences the protonation site of the intermediate. researchgate.net

Computational studies, particularly Density Functional Theory (DFT) calculations, have provided significant insight into how saline accelerates this rate-limiting step. researchgate.netresearchgate.net The key lies in the stabilization of the transition state during dehydration. researchgate.net

In the hemiaminal intermediate, there are two potential sites for protonation: the ether-like oxygen (-OR) and the hydroxyl oxygen (-OH). researchgate.netresearchgate.net For the reaction to proceed to the oxime product, protonation must occur on the -OH group, turning it into a good leaving group (water). researchgate.net

DFT calculations have revealed the following:

In the absence of salt: There is only a minor energy difference between the two possible protonated intermediates, with a slight preference for the productive -OH protonation (an energy difference of 2.4 kcal/mol). researchgate.net

In the presence of sodium chloride: The presence of salt ions dramatically alters the electronic structure of the intermediates. The energy difference between the two protonated forms increases significantly to 20.8 kcal/mol, making the desired -OH protonated intermediate approximately 9-fold more stable than the -OR protonated form. researchgate.net

The catalytic effect is directly related to the salt concentration. Experimental data from kinetic studies using ¹H NMR and UV-Vis spectrometry have quantified this acceleration across different substrates.

| Reactants | NaCl Concentration | Fold Increase in Reaction Rate (Approx.) | Reference |

|---|---|---|---|

| (aminooxy)methane and acetone | 3 M | ~4 | researchgate.net |

| (aminooxy)methane and 4-hydroxybenzaldehyde | 3 M | ~4 | researchgate.net |

| (aminooxy)methane and 4-nitrobenzaldehyde | 1 M | ~7.3 | researchgate.net |

| 100 mM | ~2.0 | researchgate.net | |

| General Oxime Formation | 50 mM NaCl | ~1.5 | diva-portal.org |

| 100 mM NaCl | ~1.6 | diva-portal.org | |

| 1 M NaCl | ~5.8 | diva-portal.org |

Further studies have shown that a range of different salts, including both monovalent (e.g., NaBr, KCl, LiCl) and bivalent (e.g., MgCl₂, CaCl₂) salts, can catalyze oxime formation, accelerating pseudo-first-order reaction kinetics by approximately 1.5 to 6.9-fold in a concentration-dependent manner. diva-portal.orgrsc.org This highlights a general salt effect in promoting the critical dehydration step of oxime formation at physiological pH. rsc.org

Mechanistic Pathways and Theoretical Investigations of 2 Chlorophenyl Acetone Oxime Reactivity

Elucidation of Reaction Mechanisms in Oxime Formation

The synthesis of (2-Chlorophenyl)acetone oxime, like other oximes, is primarily achieved through the condensation reaction of the corresponding ketone, (2-Chlorophenyl)acetone, with hydroxylamine (B1172632). nih.govbyjus.com This reaction is a cornerstone of organic chemistry, proceeding via a well-established two-step mechanism involving nucleophilic addition followed by dehydration. numberanalytics.comnih.gov

The mechanism commences with the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the ketone. numberanalytics.comnih.gov This step leads to the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine. nih.gov The reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack. numberanalytics.comnih.govmasterorganicchemistry.com

Table 1: Key Steps in the Formation of this compound

| Step | Description | Intermediate/Product | Catalyst Role |

| 1. Nucleophilic Attack | The lone pair on the nitrogen of hydroxylamine attacks the carbonyl carbon of (2-Chlorophenyl)acetone. | Tetrahedral Hemiaminal | Acid protonates the carbonyl oxygen, increasing its electrophilicity. |

| 2. Dehydration | The hemiaminal eliminates a molecule of water to form the C=N double bond. | Protonated Oxime | Acid protonates the hydroxyl group of the hemiaminal, creating a good leaving group (H₂O). |

| 3. Deprotonation | A base (e.g., water, solvent) removes a proton from the nitrogen atom. | This compound | Regenerates the catalyst and yields the final neutral product. |

Detailed Studies of Functionalization Pathways

The oxime moiety in this compound is not merely a stable derivative but a versatile functional group that enables a variety of transformations. These pathways allow for the introduction of new functional groups and the construction of complex molecular architectures.

One significant pathway involves using the oxime as a directing group in transition metal-catalyzed C–H bond functionalization. nih.gov For instance, O-acetyl oximes have been shown to be effective directing groups for palladium-catalyzed ortho-C–H functionalization of the aromatic ring. nih.gov These reactions can introduce various substituents, including acetoxy, iodo, and chloro groups, at the position ortho to the masked ketone. nih.gov The oxime directs the metal catalyst to a specific C-H bond, facilitating its cleavage and subsequent functionalization. Following the reaction, the oxime directing group can be transformed into other functionalities. nih.gov

Another fundamental reaction of ketoximes is the Beckmann rearrangement , which transforms the oxime into a substituted amide under acidic conditions. byjus.comwikipedia.org The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group. byjus.commasterorganicchemistry.com This is followed by a concerted migration of the group anti-periplanar to the leaving group, resulting in the formation of a nitrilium ion intermediate. wikipedia.org Subsequent attack by water and tautomerization yields the final amide product. byjus.comwikipedia.org For this compound, this rearrangement would stereospecifically yield one of two possible N-substituted amides, depending on which group (the 2-chlorobenzyl or the methyl group) migrates.

Furthermore, annulation reactions involving oximes have been developed to synthesize heterocyclic structures. nih.govacs.org For example, acetophenone (B1666503) oximes can react with arylacetic acids and elemental sulfur to form fused thieno[3,2-d]thiazoles, demonstrating the utility of the oxime group in constructing complex polyheterocyclic systems. nih.gov

Table 2: Selected Functionalization Reactions of Aryl Acetone (B3395972) Oxime Derivatives

| Reaction Type | Reagents/Catalyst | Functional Group Transformation | Reference |

| C-H Acetoxylation | Pd(OAc)₂, Ac₂O, AcOH | Ar-H → Ar-OAc | nih.gov |

| C-H Iodination | Pd(OAc)₂, PhI(OAc)₂, I₂ | Ar-H → Ar-I | nih.gov |

| Beckmann Rearrangement | Acid (e.g., H₂SO₄, PCl₅) | Oxime → N-Substituted Amide | wikipedia.orgmdpi.com |

| Thienothiazole Annulation | Arylacetic acids, S₈, Li₂CO₃ | Oxime → Fused Thieno[3,2-d]thiazole | nih.gov |

Radical Intermediates in Oxime Transformations

In addition to ionic pathways, the reactivity of this compound can be mediated by radical intermediates, specifically iminoxyl radicals (also known as oxime radicals). nih.govd-nb.info These species, characterized by an N-O• fragment connected to a carbon via a double bond, have become valuable intermediates in modern organic synthesis. d-nb.inforesearchgate.net

Iminoxyl radicals can be generated from oximes through various methods, such as oxidation using reagents like tert-butyl hydroperoxide (t-BuOOH) in the presence of an iodide source, or via a hydrogen atom transfer (HAT) process initiated by other radicals like TEMPO. wiley.com Photoredox catalysis has also emerged as a mild method for generating these radicals from oxime esters. nsf.gov

Once formed, the iminoxyl radical exhibits diverse reactivity. Due to the delocalization of the unpaired electron between the nitrogen and oxygen atoms, it can react as either an N- or O-radical. nih.govd-nb.info Common transformations involving these radicals include intramolecular cyclizations and intermolecular additions. nih.govd-nb.info For instance, in substrates containing a suitably positioned double bond, the iminoxyl radical can undergo intramolecular addition to form five-membered isoxazoline (B3343090) rings. nih.govwiley.com Alternatively, the radical can participate in intermolecular cross-dehydrogenative coupling reactions, for example, with ketones or esters to form new C-O bonds. researchgate.net The addition of radical scavengers like TEMPO to reaction mixtures can significantly inhibit product formation, providing experimental evidence for the involvement of a radical pathway. acs.org

Table 3: Methods for Generating Iminoxyl Radicals from Oximes

| Method | Reagents/Conditions | Mechanism | Reference |

| Oxidation | t-BuOOH, n-Bu₄NI | Oxidation of oxime to iminoxyl radical via HAT with t-BuO•. | wiley.com |

| HAT Initiation | TEMPO | Hydrogen Atom Transfer (HAT) from the oxime OH group to TEMPO. | wiley.com |

| Photoredox Catalysis | Transition Metal Photocatalyst, Light | Single Electron Transfer (SET) from an excited photocatalyst to an oxime ester, leading to N-O bond fragmentation. | nsf.gov |

| Base-Mediated Oxidation | Cs₂CO₃, C₄F₉I | Formation of an EDA (electron donor-acceptor) complex followed by radical generation. | researchgate.net |

Transition State Analysis and Energy Profiles for Reactions Involving Oximes

Theoretical and computational studies, particularly using Density Functional Theory (DFT), have become indispensable for understanding the intricate details of reaction mechanisms involving oximes. These investigations provide insights into transition state geometries, activation energies, and reaction energy profiles, which are often difficult to probe experimentally. nih.govnih.gov

Computational studies on the Beckmann rearrangement, for example, have explored whether the reaction is a concerted or stepwise process. For substrates like acetophenone oxime, calculations have shown a multi-step process involving the formation of intermediate π- and σ-type cationic complexes. nih.gov The energy profile reveals the relative stability of intermediates and the energy barriers of transition states, clarifying the reaction pathway. nih.gov These studies also model the explicit role of solvent molecules, showing how they stabilize charged species in the transition state. wikipedia.org

Similarly, DFT calculations have been used to elucidate the origins of stereoselectivity in reactions such as the asymmetric hydrogenation of oximes. nih.govnature.com By comparing the Gibbs free energy profiles for pathways leading to different stereoisomers, researchers can identify the lowest energy path and the specific transition state that determines the stereochemical outcome. nih.gov Analysis of non-covalent interactions within the transition state structure can further explain how a chiral catalyst imparts stereoselectivity. nih.gov

The reaction force concept, derived from the energy profile along a reaction coordinate, can also be analyzed to understand the electronic and structural changes occurring during a transformation. chemrxiv.org This analysis divides the reaction path into regions corresponding to structural reorganization and primary electronic changes, offering a deeper understanding of the factors that control the reaction barrier. chemrxiv.org Such theoretical assessments are crucial for rationalizing experimental observations and for the predictive design of new catalysts and reactions. hw.ac.ukresearchgate.net

Table 4: Representative Theoretical Data for Oxime Reactions

| Reaction | Computational Method | Key Finding | Reference |

| Beckmann Rearrangement of Acetophenone Oxime | RB3LYP | A three-step process was found in H⁺(CH₃COOH)₃, involving π- and σ-complexes. | nih.gov |

| Asymmetric Hydrogenation of E-oxime | DFT | Gibbs free energy profiles identified the transition states responsible for stereoselectivity. | nih.gov |

| Cyclization of Oxyma/DIC Adduct | DFT | The activation energy for a cyclization step was calculated to be 14.1 kcal/mol for the Z-isomer. | hw.ac.uk |

| Conformational Analysis of Alloxydim | DFT | Energy profiles and reaction force analysis along a dihedral angle revealed barriers for conformational changes. | chemrxiv.org |

Advanced Spectroscopic and Crystallographic Characterization of 2 Chlorophenyl Acetone Oxime and Its Derivatives

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. These methods probe the vibrational energy levels of molecular bonds. When a molecule absorbs infrared radiation, it is excited to a higher vibrational state, and the resulting spectrum shows absorption bands at frequencies corresponding to these vibrations. Raman spectroscopy provides complementary information by measuring the inelastic scattering of monochromatic light.

For (2-Chlorophenyl)acetone oxime, the most diagnostic vibrational modes are those associated with the oxime functional group (C=N-OH). The carbon-nitrogen double bond (C=N) and the nitrogen-oxygen single bond (N-O) give rise to characteristic stretching vibrations.

The C=N stretching vibration in oximes typically appears in the region of 1690-1620 cm⁻¹. This band is often of medium to strong intensity in the IR spectrum. Its exact position can be influenced by the nature of the substituents on the carbon atom and whether the oxime is conjugated with other systems, such as an aromatic ring. For instance, in coordinated 2-pyridyl oximes, a strong C=N stretching band has been observed around 1604 cm⁻¹ mdpi.com.

The N-O stretching vibration is also a key feature in the spectra of oximes. This vibration is typically found in the 960-930 cm⁻¹ range. The band is usually strong and can be a reliable indicator of the presence of an oxime moiety.

Other notable expected vibrations for this compound include the O-H stretch from the hydroxyl group, which would appear as a broad band in the 3600-3200 cm⁻¹ region due to hydrogen bonding, and C-Cl stretching absorptions, which for simple organic chlorine compounds are typically found in the 750-700 cm⁻¹ region uantwerpen.be.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H | Stretching | 3600 - 3200 | Broad, Strong |

| C=N (Oxime) | Stretching | 1690 - 1620 | Medium |

| N-O (Oxime) | Stretching | 960 - 930 | Strong |

| C-Cl (Aromatic) | Stretching | 750 - 700 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of an organic molecule. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the methylene (B1212753) (CH₂) protons, the methyl (CH₃) protons, and the hydroxyl (OH) proton. The aromatic protons on the 2-chlorophenyl ring would appear in the downfield region, typically between 7.0 and 7.5 ppm, with their multiplicity determined by spin-spin coupling with neighboring protons. The benzylic methylene protons, being adjacent to the aromatic ring, are expected to resonate around 3.6-3.8 ppm as a singlet. The methyl protons of the acetone (B3395972) moiety would likely appear further upfield, around 1.9-2.2 ppm, also as a singlet. The hydroxyl proton signal is often broad and its chemical shift can vary significantly depending on solvent, concentration, and temperature, but typically appears between 8.0 and 11.0 ppm.

The ¹³C NMR spectrum provides information on each unique carbon environment. The carbon of the C=N bond is highly deshielded and is expected to appear significantly downfield, in the range of 150-160 ppm. A ¹³C NMR spectrum of the closely related 1-(2-chlorophenyl)ethanone oxime confirms a signal in this region researchgate.net. The aromatic carbons will produce a set of signals between 125 and 140 ppm, with the carbon bearing the chlorine atom (C-Cl) being shifted further downfield. The methylene carbon (CH₂) and methyl carbon (CH₃) would appear in the upfield region of the spectrum.

| Predicted ¹H NMR Chemical Shifts | |

|---|---|

| Proton Group | Expected Chemical Shift (δ, ppm) |

| -OH | 8.0 - 11.0 (broad s) |

| Aromatic-H | 7.0 - 7.5 (m) |

| -CH₂- | 3.6 - 3.8 (s) |

| -CH₃ | 1.9 - 2.2 (s) |

| Predicted ¹³C NMR Chemical Shifts | |

|---|---|

| Carbon Group | Expected Chemical Shift (δ, ppm) |

| C=N | 150 - 160 |

| Aromatic C-Cl | 132 - 136 |

| Aromatic C-H | 126 - 131 |

| Aromatic C-C | 135 - 139 |

| -CH₂- | 30 - 35 |

| -CH₃ | 12 - 16 |

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning NMR signals and elucidating complex structural features. Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable as it detects correlations between nuclei that are close in space, typically within 5 Å, regardless of whether they are connected through bonds columbia.edunanalysis.comlibretexts.org.

For this compound, a NOESY experiment would be instrumental in determining the stereochemistry around the C=N double bond. Oximes can exist as E and Z isomers. In one isomer, the hydroxyl group would be syn (on the same side) to the methyl group, while in the other, it would be syn to the 2-chlorobenzyl group. A NOESY experiment would show a cross-peak between the OH proton and the protons of the spatially proximate group. For example, an NOE correlation between the OH proton and the methyl protons would confirm the isomer where these groups are on the same side of the C=N bond. Similarly, an NOE between the OH proton and the methylene protons would identify the other isomer.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of a compound and, through analysis of fragment ions, offers valuable structural information. High-Resolution Mass Spectrometry (HRMS) measures m/z with very high accuracy, allowing for the determination of the elemental composition of the parent ion and its fragments.

For this compound (C₉H₁₀ClNO), the expected monoisotopic mass is approximately 183.0451 u. HRMS would be able to confirm this elemental composition.

The fragmentation pattern in electron ionization (EI-MS) can be predicted based on the structure. The molecular ion peak [M]⁺• at m/z 183 would be expected. A common fragmentation pathway for benzylic compounds is the cleavage of the benzylic bond. This would lead to the formation of a chlorotropylium ion or a chlorobenzyl cation at m/z 125, which would be a prominent peak due to its resonance stabilization. The presence of chlorine would be indicated by a characteristic isotopic pattern for this fragment, with a peak at m/z 127 having approximately one-third the intensity of the m/z 125 peak. Other potential fragmentations include the loss of neutral molecules like •OH (m/z 166) or H₂O (m/z 165). The McLafferty rearrangement is a well-studied fragmentation pathway for oximes and could also contribute to the observed spectrum louisville.edu.

| m/z | Proposed Fragment | Formula |

|---|---|---|

| 183/185 | [M]⁺• (Molecular Ion) | [C₉H₁₀ClNO]⁺• |

| 166/168 | [M - •OH]⁺ | [C₉H₉ClN]⁺ |

| 125/127 | [ClC₇H₆]⁺ | [C₇H₆Cl]⁺ |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam scattered by the atoms in a crystal, a three-dimensional model of the electron density can be generated, revealing precise bond lengths, bond angles, and intermolecular interactions.

This dual functionality typically leads to the formation of supramolecular assemblies. The most common motif is a centrosymmetric dimer, where two molecules are linked by a pair of O-H···N hydrogen bonds, forming an R²₂(6) graph-set motif. Alternatively, if the steric or electronic properties of the substituents hinder dimer formation, a catemeric (chain) motif may be observed, where molecules are linked head-to-tail by single O-H···N hydrogen bonds researchgate.net. The presence of the bulky and electron-rich 2-chlorophenyl group may influence which of these packing arrangements is favored.

Determination of Molecular Conformation and Stereochemistry (E/Z Isomerism)

The precise three-dimensional arrangement of atoms and the specific stereochemistry of this compound are fundamental to understanding its chemical behavior and potential applications. While extensive searches of crystallographic and spectroscopic databases did not yield specific experimental data for the single crystal structure of this compound, general principles of stereoisomerism in oximes and spectroscopic data from related compounds allow for a theoretical discussion of its potential conformations.

Oximes, characterized by the C=N-OH functional group, can exist as stereoisomers, specifically E (entgegen) and Z (zusammen) isomers, due to the restricted rotation around the carbon-nitrogen double bond. The E/Z nomenclature describes the relative orientation of the hydroxyl group (-OH) and the substituent at the carbon atom with a higher priority according to the Cahn-Ingold-Prelog rules. In the case of this compound, the substituents on the oximino carbon are a methyl group and a 2-chlorobenzyl group.

The determination of the predominant isomer, or the ratio of isomers in a mixture, is typically achieved through spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the protons and carbons near the C=N bond are sensitive to the stereochemistry. For instance, the chemical shift of the methyl protons and the methylene protons of the benzyl (B1604629) group would be expected to differ between the E and Z isomers due to the anisotropic effect of the hydroxyl group.

In the absence of specific experimental data for this compound, we can refer to studies on structurally similar compounds. For example, research on other aryl acetone oximes often reveals the presence of both E and Z isomers in solution, with the ratio depending on the synthetic conditions and the steric and electronic nature of the substituents on the aromatic ring. The 2-chloro substituent in this compound introduces both steric bulk and an inductive electron-withdrawing effect, which could influence the preferred isomeric form.

Table 1: Expected Spectroscopic Probes for E/Z Isomerism in this compound

| Spectroscopic Technique | Expected Observations for Distinguishing E/Z Isomers |

| ¹H NMR | Different chemical shifts for the methyl protons (CH₃) and the methylene protons (CH₂) of the benzyl group. The proximity of these groups to the hydroxyl group in one isomer versus the other leads to distinct shielding or deshielding effects. |

| ¹³C NMR | The chemical shifts of the carbon atoms of the C=N double bond, the methyl group, and the methylene group are expected to be different for the E and Z isomers. |

| NOE Spectroscopy | Nuclear Overhauser Effect (NOE) experiments can provide definitive evidence for the spatial proximity of protons. An NOE correlation between the hydroxyl proton and the methyl or methylene protons would help in the unambiguous assignment of the E or Z configuration. |

Without experimental crystallographic data, a definitive statement on the solid-state conformation and the specific E/Z isomer adopted by this compound cannot be made. Single-crystal X-ray diffraction would be the ultimate method to determine these features unequivocally.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Van der Waals Forces)

The way molecules of this compound arrange themselves in the solid state is governed by a variety of intermolecular forces. These interactions dictate the crystal packing and influence physical properties such as melting point, solubility, and stability. A detailed analysis of these forces requires crystallographic data, which is currently unavailable for this specific compound. However, based on its molecular structure, we can anticipate the types of intermolecular interactions that are likely to be significant.

The most prominent intermolecular interaction expected in the crystal structure of this compound is hydrogen bonding . The hydroxyl group (-OH) of the oxime is a classic hydrogen bond donor, while the nitrogen atom of the oxime can act as a hydrogen bond acceptor. This can lead to the formation of various hydrogen-bonded motifs, such as dimers or chains. For instance, two molecules could form a centrosymmetric dimer through O-H···N hydrogen bonds.

In addition to the classical hydrogen bonds, weaker interactions are also expected to play a crucial role in the crystal packing. The aromatic ring and the chlorine atom introduce the possibility of several other interactions:

π-π stacking: The 2-chlorophenyl rings of adjacent molecules can engage in π-π stacking interactions, where the electron-rich π systems are attracted to each other. These interactions can be in a parallel-displaced or a T-shaped arrangement.

C-H···π interactions: The hydrogen atoms of the methyl and methylene groups, as well as those on the aromatic ring, can interact with the π-system of the 2-chlorophenyl ring of a neighboring molecule.

Halogen bonding: The chlorine atom, being an electrophilic region on the halogen, can interact with a nucleophilic site on an adjacent molecule, such as the oxygen or nitrogen atom of the oxime group.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Potential Donor/Acceptor Groups | Expected Role in Crystal Packing |

| Hydrogen Bonding | Donor: -OH groupAcceptor: N atom of the oxime | Formation of primary structural motifs like dimers or chains, significantly influencing the overall crystal architecture. |

| π-π Stacking | 2-chlorophenyl rings | Contributes to the cohesive energy and the arrangement of aromatic moieties in the crystal lattice. |

| C-H···π Interactions | Donor: C-H bonds (methyl, methylene, aromatic)Acceptor: π-system of the 2-chlorophenyl ring | Provides additional stabilization to the crystal packing by linking molecules in a three-dimensional network. |

| Halogen Bonding | Donor: Cl atomAcceptor: O or N atoms | Can act as a directional interaction, influencing the orientation of molecules within the crystal. |

| Van der Waals Forces | All atoms in the molecule | Provide a general cohesive force that contributes to the overall stability of the crystal. |

To conclusively determine and quantify the contributions of these various intermolecular interactions, a single-crystal X-ray diffraction study of this compound is indispensable. Such a study would provide precise information on bond lengths, bond angles, and intermolecular distances, allowing for a detailed and accurate description of the supramolecular architecture.

Computational Chemistry and Molecular Modeling Studies of 2 Chlorophenyl Acetone Oxime

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is widely applied in chemistry and materials science to predict molecular properties.

Geometry Optimization and Electronic Structure Calculations

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a molecule like (2-Chlorophenyl)acetone oxime, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which provides a good balance between accuracy and computational cost.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 | 1.39 | C1-C2-C3 | 120.0 |

| C-Cl | 1.74 | C-C-N | 115.0 |

| N-O | 1.41 | C-N-O | 110.0 |

| O-H | 0.97 | N-O-H | 105.0 |

Note: The data in this table is hypothetical and serves as an illustrative example of what would be obtained from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. Analysis of the spatial distribution of these orbitals would reveal the most probable sites for electrophilic and nucleophilic attacks.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: The data in this table is hypothetical and for illustrative purposes.

Charge Distribution, Dipole Moments, and Molecular Electrostatic Potential

Understanding the charge distribution within a molecule is crucial for predicting its interactions with other molecules. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial charges on each atom. This information helps in identifying electron-rich and electron-deficient regions.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of the molecule. It is color-coded to indicate regions of negative potential (typically red), which are susceptible to electrophilic attack, and regions of positive potential (typically blue), which are prone to nucleophilic attack. The MEP provides a powerful tool for predicting how a molecule will interact with other charged or polar species.

Calculation of Spectroscopic Parameters (e.g., Theoretical IR and Raman Frequencies)

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. By calculating the theoretical spectra, researchers can assign the observed vibrational modes to specific molecular motions, such as stretching, bending, and torsion of chemical bonds. This aids in the structural characterization of the compound. The calculated frequencies are often scaled by an empirical factor to better match the experimental data, accounting for anharmonicity and other limitations of the theoretical model.

Thermochemical Properties (Enthalpy, Entropy, Gibbs Free Energy)

DFT can also be used to calculate important thermochemical properties, such as enthalpy, entropy, and Gibbs free energy. These properties are essential for understanding the thermodynamics of chemical reactions involving the molecule. For instance, the Gibbs free energy of formation can indicate the stability of the compound, while the enthalpy and entropy changes can predict the spontaneity of a reaction. These calculations are typically performed at a standard temperature and pressure.

Molecular Dynamics Simulations

Study of Solvent Effects on Reaction Pathways and Conformations

The presence of the chlorine atom at the ortho position of the phenyl ring in this compound is expected to introduce additional electronic and steric factors that influence its interaction with solvents. These factors can affect the stability of different conformers and the energy barriers of reaction pathways. For instance, the solvent's polarity can influence the equilibrium between the E and Z isomers of the oxime. Theoretical calculations, often employing methods like Density Functional Theory (DFT) combined with a Polarizable Continuum Model (PCM), are instrumental in predicting how the solvent environment modulates these properties. Such computational models can simulate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies for different molecular conformations and transition states. This information is vital for understanding how solvents can alter reaction rates and product distributions.

Quantum Chemical Calculations for Mechanistic Insights

Comparative Studies of Reaction Pathways and Intermediate Stabilities (e.g., with Formaldehyde Oxime Models)

Quantum chemical calculations are a powerful tool for elucidating the intricate details of reaction mechanisms, including the identification of transition states and the determination of intermediate stabilities. In the absence of direct computational studies on this compound, comparative analyses with simpler models like formaldehyde oxime and related aryl ketoximes can offer valuable mechanistic insights.

For instance, the Beckmann rearrangement is a classic reaction of oximes, and DFT calculations have been employed to predict the reaction pathways and transition states for such transformations in molecules like phenylacetone (B166967) oxime. These studies often reveal the influence of substituents on the aromatic ring on the reaction's activation energy and the stability of the resulting intermediates. The electron-withdrawing nature of the chlorine atom in this compound is anticipated to affect the electron density of the phenyl ring, which in turn can influence the migratory aptitude of the aryl group during a rearrangement.

Furthermore, studies on oxime tautomerism, such as the oxime-nitrone tautomerism, have identified the relative stabilities of different isomeric forms. Theoretical calculations have shown that for many oximes, the (Z)-isomer is the most stable configuration. Comparative computational studies can elucidate how the substitution pattern on the phenyl ring of an aryl ketoxime influences the energy landscape of these tautomeric equilibria and the stability of various reaction intermediates.

Below is an illustrative data table summarizing typical relative energies of intermediates in a hypothetical reaction pathway, based on general principles from computational studies of related oximes.

| Intermediate/Transition State | Description | Relative Energy (kcal/mol) |

| Reactant | This compound | 0.0 |

| TS1 | First Transition State | +25.3 |

| Intermediate 1 | Protonated Nitrilium Ion | +15.8 |

| TS2 | Second Transition State | +30.1 |

| Product | N-(2-chlorophenyl)acetamide | -10.5 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from quantum chemical calculations.

Molecular Docking Studies in Research Contexts

Ligand-Protein Interaction Profiling for Research Applications

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery and chemical biology, it is frequently used to predict the interaction between a small molecule ligand and a protein receptor. While specific molecular docking studies featuring this compound are not prominent in the literature, the broader class of ketoximes has been investigated for their potential interactions with various biological targets.

For research applications, molecular docking can be employed to generate hypotheses about the potential biological activity of this compound. By docking the molecule into the active sites of various enzymes or receptors, researchers can predict its binding affinity and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. For example, studies on other aryl ketoximes have explored their interactions with enzymes like cholinesterases.

The predicted binding mode and affinity can provide a rationale for observed biological activities or guide the design of new compounds with improved potency or selectivity. The results of molecular docking studies are often presented in terms of a scoring function, which estimates the binding free energy.

An illustrative table of potential ligand-protein interactions for a hypothetical docking study of this compound is provided below.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Cyclooxygenase-2 (COX-2) | -7.8 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Pi-Stacking |

| Monoamine Oxidase B (MAO-B) | -8.2 | Tyr435, Gln206, Cys172 | Hydrophobic, Hydrogen Bond |

| Acetylcholinesterase (AChE) | -6.9 | Trp84, Ser122, His440 | Pi-Stacking, Hydrogen Bond |

Note: The data in this table is for illustrative purposes only and does not represent experimentally verified interactions.

Development of Analytical Methodologies for 2 Chlorophenyl Acetone Oxime

Chromatographic Separation and Purity Assessment

Chromatographic methods are fundamental for separating "(2-Chlorophenyl)acetone oxime" from starting materials, byproducts, and degradation products, thereby allowing for accurate purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For "this compound," reversed-phase HPLC (RP-HPLC) is a suitable approach. A typical method would be developed and validated according to international guidelines to ensure its accuracy, precision, and reliability.

A starting point for method development often involves a C18 column, which is a common stationary phase for reversed-phase chromatography. The mobile phase composition is a critical parameter that is optimized to achieve good separation. A mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like a phosphate (B84403) buffer, is commonly employed. The pH of the buffer can be adjusted to control the retention time of the analyte.

Detection is typically carried out using a UV-Vis detector. The selection of the detection wavelength is based on the UV absorbance spectrum of "this compound." Given its aromatic ring and oxime functional group, it is expected to have a significant absorbance in the UV region, likely around 200-300 nm. A wavelength of 225 nm has been used for a structurally related chlorophenyl compound.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 150 x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

This table presents a hypothetical but representative set of starting conditions for the HPLC analysis of this compound, based on methods for similar compounds.

Method validation would include assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) to ensure the method is suitable for its intended purpose.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. "this compound" is amenable to GC analysis, likely with derivatization to improve its thermal stability and chromatographic behavior. GC is particularly useful for assessing purity and performing quantitative analysis.

The choice of the GC column is critical for achieving good separation. A column with a moderately polar stationary phase, such as a 5% phenyl-substituted polysiloxane, is often a good starting point for the analysis of such compounds. The temperature program, including the initial temperature, ramp rate, and final temperature, is optimized to ensure the separation of the target analyte from any impurities.

Detection can be achieved using a Flame Ionization Detector (FID) for quantitative analysis due to its wide linear range and sensitivity to organic compounds. For structural confirmation and identification of unknown impurities, a Mass Spectrometer (MS) detector is invaluable.

Table 2: Representative GC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | 5% Phenyl Polysiloxane (e.g., Rtx®-5), 30 m x 0.25 mm ID, 0.25 µm film thickness |